molecular formula C21H24O5 B051360 futokadsurin C CAS No. 852459-91-7

futokadsurin C

Cat. No. B051360
M. Wt: 356.4 g/mol
InChI Key: HSMDOSKNXLVXIP-WVGOSAFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Futokadsurin C is a compound that can be found in the aerial parts of Piper futokadsura . It has been identified as a tetrahydrofuran lignan . The molecular formula of Futokadsurin C is C21H24O5 .


Molecular Structure Analysis

The molecular structure of Futokadsurin C consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .


Chemical Reactions Analysis

Futokadsurin C has been found to inhibit nitric oxide production by a murine macrophage-like cell line (RAW 264.7), which is activated by lipopolysaccharide and interferon-gamma .


Physical And Chemical Properties Analysis

The molecular formula of Futokadsurin C is C21H24O5 . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .

Scientific Research Applications

  • Inhibition of Nitric Oxide Production : A study conducted by Konishi, T., Konoshima, T., Daikonya, A., & Kitanaka, S. (2005) on futokadsurin C, along with other neolignans isolated from Piper futokadsura, found that these compounds inhibited nitric oxide production in a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide and interferon-gamma. This suggests potential anti-inflammatory properties of futokadsurin C (Konishi et al., 2005).

Future Directions

While there is limited information available on the future directions of Futokadsurin C, its inhibitory effect on nitric oxide production suggests potential for further pharmacological research . As with any compound, future studies would need to further investigate its properties, potential uses, and safety profile.

properties

IUPAC Name

5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDOSKNXLVXIP-WVGOSAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

futokadsurin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Konishi, T Konoshima, A Daikonya… - Chemical and …, 2005 - jstage.jst.go.jp
… Futokadsurin C (3) was obtained as a colorless oil, with the molecular formula C21H24O5. The 1H-NMR spectrum showed the presence of two sec-methyls (d 1.018, 1.022), two …
Number of citations: 53 www.jstage.jst.go.jp
MDP Pereira, MR Ferreira, GB Messiano… - Phytochemistry …, 2015 - Elsevier
… Two new lignans, an aryltetralol and its methyl ether analogous, were isolated from Holostylis reniformis (Aristolochiaceae) together with futokadsurin C and (−)-8′-epi-aristoligone. …
Number of citations: 7 www.sciencedirect.com
KH Kim, JW Choi, SK Ha, SY Kim, KR Lee - Bioorganic & medicinal …, 2010 - Elsevier
Bioassay-guided column chromatographic separation of the methanolic extract of dried aerial parts of Piper kadsura (Piperaceae) led to the isolation of a new neolignan, piperkadsin C (…
Number of citations: 46 www.sciencedirect.com
DT Kumar, MSS Devi, SU Kumar, A Sherlin… - Advances in protein …, 2022 - Elsevier
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) transmissions are occurring rapidly; it is raising the alarm around the globe. Though vaccines are currently available, …
Number of citations: 4 www.sciencedirect.com
WMNHW Salleh - Bol. latinoam. Caribe plantas med. aromát, 2020 - researchgate.net
Piper kadsura (Choisy) Ohwi which belongs to the family Piperaceae, is a well-known medicinal plant possessing high medicinal and various therapeutic properties. It is widely used in …
Number of citations: 4 www.researchgate.net
YC Wang, ZX Xiao, M Wang, SQ Yang… - Angewandte Chemie …, 2023 - Wiley Online Library
… Natural products from traditional medicines, such as lariciresinol, grandisin, futokadsurin C and olivil[66,67], also share these types of privileged core structures. Therefore, it should be …
Number of citations: 11 onlinelibrary.wiley.com
A Ladeira Macedo… - Mini Reviews in …, 2017 - ingentaconnect.com
Background: The genus Piper L. has the shikimic acid pathway predominantly expressed, biosynthesizing many cinnamic acid derivatives (CAD). Objective: Neolignans comprise an …
Number of citations: 18 www.ingentaconnect.com
MDP Pereira, T da Silva, ACC Aguiar, G Oliva… - Planta …, 2017 - thieme-connect.com
This is a comparative study on the intraspecific chemical variability of Aristolochia cordigera species, collected in two different regions of Brazil, Biome Cerrado (semiarid) and Biome …
Number of citations: 27 www.thieme-connect.com
T Dikpınar, S Süzgeç-Selçuk - The Natural Products Journal, 2020 - ingentaconnect.com
Background: Medicinal plants have been used to treat diseases for centuries. They are important sources in terms of their pharmacological effects and also have many microbial agents. …
Number of citations: 6 www.ingentaconnect.com
F Zálešák, DJYD Bon, J Pospíšil - Pharmacological Research, 2019 - Elsevier
Lignans and neolignans are plant secondary metabolites derived from the oxidative coupling of phenylpropanoids. Biological activity of these phenolic compounds ranges from …
Number of citations: 137 www.sciencedirect.com

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